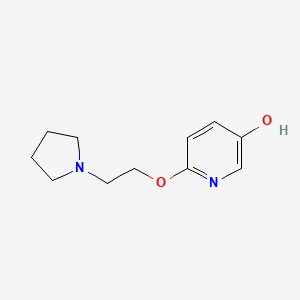
6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol, also known as 6-PEP, is a synthetic compound with a broad range of applications in the fields of science and medicine. It is a derivative of pyridine, an organic compound found in many biological systems, and is a key intermediate in the synthesis of a variety of pharmaceuticals. 6-PEP has been studied extensively in recent years due to its potential as a therapeutic agent, and its ability to modulate various biochemical and physiological processes.
作用机制
The exact mechanism of action of 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol is not yet fully understood. However, it is believed that 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol acts as an inhibitor of various enzymes, ion channels, and other proteins involved in signal transduction pathways. Additionally, 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol has been found to interact with various receptors, including opioid, serotonin, and dopamine receptors. These interactions may be responsible for the various biochemical and physiological effects of 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol.
Biochemical and Physiological Effects
6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, as evidenced by its ability to inhibit the production of inflammatory mediators. Additionally, 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol has been found to modulate the activity of various ion channels, resulting in the regulation of various cellular processes. Furthermore, 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol has been found to modulate the activity of various receptors, resulting in the regulation of various neurotransmitters. Finally, 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol has been found to have potential anticancer properties, as it has been found to inhibit the growth of various cancer cell lines.
实验室实验的优点和局限性
6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol has a variety of advantages and limitations for laboratory experiments. One of the major advantages of 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol is its ability to modulate various biochemical and physiological processes. Additionally, 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol is relatively easy to synthesize, as it can be synthesized using a variety of methods. One of the major limitations of 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol is its potential toxicity, as it has been found to be toxic to various cell lines. Additionally, 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol has a relatively short half-life, which may limit its use in long-term experiments.
未来方向
Given the potential therapeutic properties of 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol, there are a variety of future directions for research. One potential area of research is the development of 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol-based drugs for the treatment of various diseases, such as inflammation, cancer, and neurological disorders. Additionally, further research is needed to better understand the exact mechanism of action of 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol, as well as its potential toxicity. Finally, further research is needed to explore the potential applications of 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol in other areas, such as agriculture and food science.
合成方法
6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol can be synthesized using a variety of methods, including the Mannich reaction, the Wittig reaction, and the Suzuki reaction. The Mannich reaction is the most commonly used method, as it involves the condensation of an aldehyde or ketone with an amine and a carboxylic acid in the presence of a base. The Wittig reaction is another popular method, which involves the use of a phosphonium salt as a reagent to form an alkene. Finally, the Suzuki reaction is a palladium-catalyzed coupling reaction that is used to form a carbon-carbon bond between two molecules.
科学研究应用
6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol has been studied extensively for its potential therapeutic properties, and has been found to have a variety of applications in scientific research. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol has been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the transmission of nerve signals. 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol has also been studied for its ability to modulate the activity of various ion channels, including calcium and potassium channels. Finally, 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of various cancer cell lines.
属性
IUPAC Name |
6-(2-pyrrolidin-1-ylethoxy)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c14-10-3-4-11(12-9-10)15-8-7-13-5-1-2-6-13/h3-4,9,14H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHXIXCLXOPCEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=NC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![racemic-Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide, 97%](/img/structure/B6298230.png)
![[3-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride](/img/structure/B6298236.png)
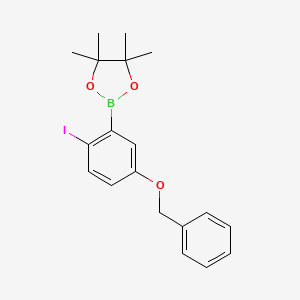
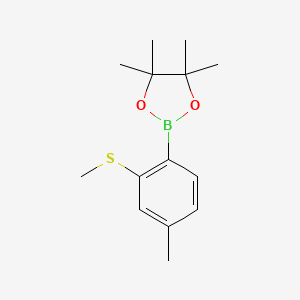

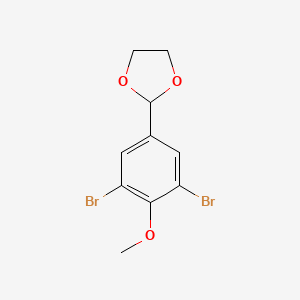
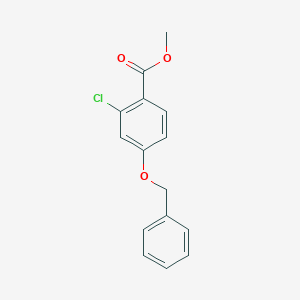
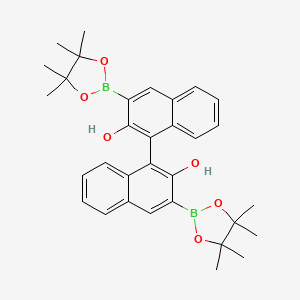

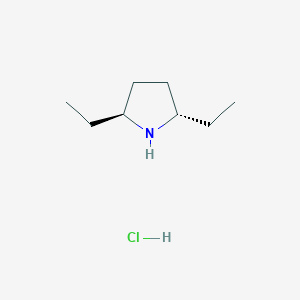
![Methyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 99%](/img/structure/B6298300.png)
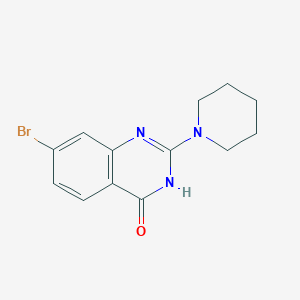

![Ethyl 2-(4-(t-butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylate; 98%](/img/structure/B6298321.png)